2,2-Dimethylundecanoic acid

描述

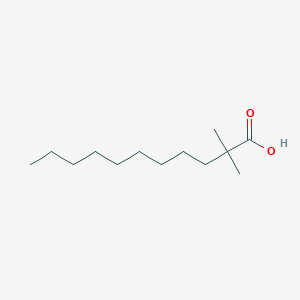

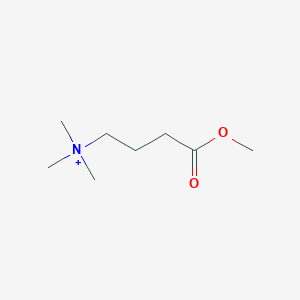

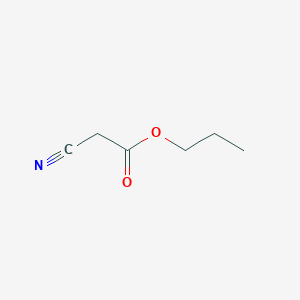

2,2-Dimethylundecanoic acid is a chemical compound with the linear formula C13H26O2 . It has a molecular weight of 214.351 .

Physical And Chemical Properties Analysis

2,2-Dimethylundecanoic acid has a molecular weight of 214.351 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources .科学研究应用

Intermolecular Hydrogen Bonding

2,2-Dimethylbutynoic acid with a pyridone terminus acts as its self-complement in molecular recognition to form an intermolecularly hydrogen-bonded dimer. This property is observed in crystals, chloroform solution, and the gas phase, suggesting potential applications in molecular recognition and assembly processes (P. Wash et al., 1997).

Oxygen Source in Kerogen Maturation

The interaction of sedimentary organic matter and water during hydrous pyrolysis, as studied with model compounds like dodecanoic acid, highlights the role of such acids in generating oxygen-rich species, which may act as CO2 precursors. This is relevant for understanding the formation of petroleum and natural gas (L. Stalker et al., 1994).

Synthesis of 2,2-Dimethylchromans

A novel method for synthesizing 2,2-Dimethylchromans through the direct condensation of phenols with isoprene in the presence of orthophosphoric acid. This showcases potential applications in organic synthesis (V. K. Ahluwalia et al., 1982).

Synthesis of 2,2-Dimethylolheptanoic Acid

Prepared from 2,2-dimethylolheptaldehyde and hydrogen peroxide, this study highlights the synthetic applications and optimal conditions for producing related compounds (W. Yun, 2011).

Low Dose Dimethyl Sulfoxide Impact

This study suggests that dimethyl sulfoxide, even in low concentrations, can induce significant changes in cellular macromolecules, impacting experimental outcomes where it's used as a solvent. This has implications for the use of similar compounds in biological research (S. Tunçer et al., 2018).

Dimethyl Sulfoxide in Organic Synthesis

Discusses the use of dimethyl sulfoxide as a solvent in the synthesis of biologically active compounds via multicomponent reactions, showing its importance in pharmaceutical and organic synthesis (Y. E. Ryzhkova et al., 2021).

Excimer-forming Lipids in Membrane Research

Pyrenedecanoic acid and pyrene lecithin, used to investigate lipid bilayer membranes, demonstrate the use of similar acids in studying membrane dynamics and interactions (H. Galla & W. Hartmann, 1980).

安全和危害

While specific safety and hazard data for 2,2-Dimethylundecanoic acid is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is also recommended .

属性

IUPAC Name |

2,2-dimethylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

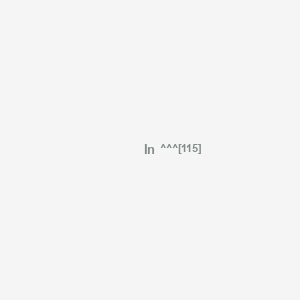

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(2,3)12(14)15/h4-11H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOBIMFBDYITLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949299 | |

| Record name | 2,2-Dimethylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylundecanoic acid | |

CAS RN |

26403-14-5 | |

| Record name | Neotridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)

![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)